Holmium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Holmium-based Nanoparticles

Holmium perchlorate serves as a crucial precursor for synthesizing Holmium (Ho)-based nanoparticles. These nanoparticles are of significant interest in various research fields due to their unique optical, magnetic, and catalytic properties. The controlled synthesis of these nanoparticles allows researchers to tailor their size, shape, and surface functionalization, enabling exploration of their potential applications in diverse areas, including:

- Biomedical imaging: Ho-based nanoparticles can be designed for targeted drug delivery and bioimaging applications due to their near-infrared (NIR) luminescence properties [].

- Catalysis: Ho-based nanoparticles demonstrate potential as efficient and selective catalysts for various chemical reactions, including hydrogen generation and pollutant degradation.

- Electronics and photonics: These nanoparticles exhibit promising applications in solar cells, light-emitting diodes (LEDs), and other optoelectronic devices due to their unique optical properties.

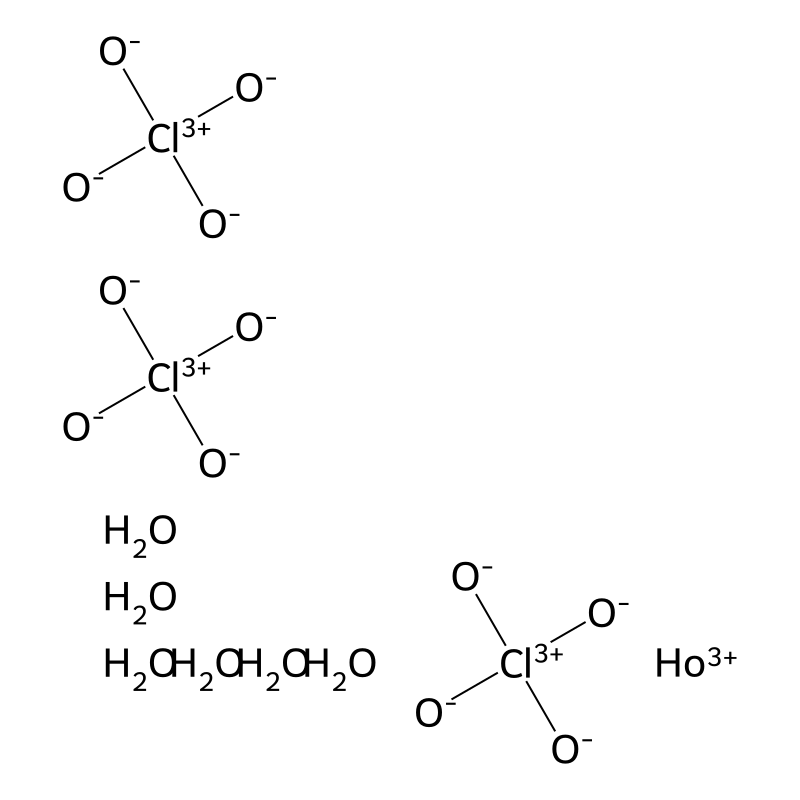

Holmium perchlorate is an inorganic compound with the chemical formula . It is a salt formed from holmium, a rare earth element, and perchloric acid. Holmium perchlorate typically appears as a white crystalline solid or as a colorless solution when dissolved in water. This compound is notable for its strong oxidizing properties and is often used in various chemical applications.

Holmium perchlorate does not have a well-defined mechanism of action in biological systems. Its primary use is in instrumental analysis.

Holmium perchlorate is a moderate irritant and can cause skin and eye irritation upon contact. Perchlorate salts are also strong oxidizing agents and can react vigorously with organic materials or reducing agents, potentially leading to fires or explosions [].

- Acute Toxicity: Data on the acute oral toxicity of holmium perchlorate is limited. However, studies suggest that ingestion can cause gastrointestinal irritation.

- Chronic Toxicity: Chronic exposure to perchlorate salts has been linked to thyroid problems in humans.

- Flammability: Holmium perchlorate itself is not flammable. However, it can act as an oxidizer and intensify fires involving other materials.

Additionally, it can react with reducing agents, which may lead to the formation of holmium(III) ions and other products depending on the reaction conditions. Holmium perchlorate is also soluble in water, leading to dissociation into holmium ions and perchlorate ions:

The biological activity of holmium perchlorate has not been extensively studied, but its oxidizing properties suggest potential toxicity. It is classified as a hazardous substance due to its ability to cause skin corrosion and serious eye damage upon contact. Inhalation or ingestion can lead to severe health risks, including respiratory issues and systemic toxicity . Therefore, handling this compound requires strict safety precautions.

Holmium perchlorate can be synthesized through various methods, typically involving the reaction of holmium oxide or hydroxide with perchloric acid. The process can be summarized as follows:

- Dissolution Method: Holmium oxide is dissolved in concentrated perchloric acid:

- Direct Reaction: Alternatively, holmium metal can react directly with perchloric acid under controlled conditions to produce holmium perchlorate.

These reactions typically require careful control of temperature and concentration to ensure complete conversion and prevent the formation of unwanted byproducts.

Holmium perchlorate is utilized in various fields due to its unique properties:

- Chemical Research: It serves as a reagent in analytical chemistry for the determination of various substances.

- Nuclear Chemistry: Holmium compounds are studied for their potential applications in nuclear reactors due to their neutron absorption capabilities.

- Materials Science: It may be used in the synthesis of other holmium compounds or as a precursor for advanced materials.

Holmium perchlorate shares similarities with other rare earth metal perchlorates, particularly those of lanthanides. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Holmium Perchlorate | Strong oxidizer | High solubility in water | |

| Cerium Perchlorate | Oxidizing agent | Stability at higher temperatures | |

| Neodymium Perchlorate | Similar solubility | Less reactive than holmium | |

| Dysprosium Perchlorate | Strong oxidizer | Higher thermal stability |

Holmium perchlorate stands out due to its specific reactivity profile and applications in specialized fields such as nuclear chemistry and materials science, making it a compound of interest for further research and application development.

Discovery and Early Characterization

The story of holmium perchlorate begins with the isolation of holmium itself. Swedish chemist Per Theodor Cleve first separated holmium oxide from rare-earth ores in 1878, building on spectroscopic observations by Jacques-Louis Soret and Marc Delafontaine [1] [2]. This discovery occurred during a period of intense interest in lanthanide elements, driven by advances in spectral analysis and mineralogy. Early 20th-century chemists recognized holmium's distinctive optical properties, particularly its sharp absorption bands in the visible spectrum, which later became foundational for its perchlorate applications [1] [4].

Initial synthesis attempts focused on aqueous solutions, with researchers combining holmium oxide (Ho₂O₃) with perchloric acid (HClO₄) to produce hydrated holmium perchlorate complexes. The reaction:

$$ \text{Ho}2\text{O}3 + 6\text{HClO}4 \rightarrow 2\text{Ho(ClO}4\text{)}3 + 3\text{H}2\text{O} $$

yielded solutions exhibiting remarkable spectral stability, a property later exploited for analytical purposes [4] [5].

Mid-20th Century Advancements

Post-World War II technological demands accelerated holmium perchlorate research. Key developments included:

- Standardization of solution concentrations (40–60 wt.% in water) for reproducible spectral characteristics [3] [5]

- Characterization of temperature-dependent absorption spectra (20–55°C stability range) [4]

- Commercial production of certified reference materials by organizations like the National Institute of Standards and Technology (NIST) [4] [5]

A 1985 NIST study established precise wavelength calibration points using holmium perchlorate solutions, with uncertainties of ±0.1 nm across 240–650 nm [4]. This work cemented its role in spectrophotometer validation.

Significance in Analytical Chemistry

Wavelength Calibration Standard

Holmium perchlorate’s primary analytical application lies in UV-Vis spectrophotometer calibration. Its aqueous solution exhibits 14 distinct absorption peaks between 240 nm and 650 nm, serving as a secondary wavelength standard traceable to NIST [4] [5].

Table 1: Characteristic Absorption Peaks of Holmium Perchlorate Solutions

| UV Region (nm) | Visible Region (nm) | Near-IR Region (nm) |

|---|---|---|

| 241.0 ± 0.1 | 333.5 ± 0.1 | 451.1 ± 0.1 |

| 249.9 ± 0.1 | 345.6 ± 0.1 | 467.8 ± 0.1 |

| 278.2 ± 0.1 | 361.4 ± 0.1 | 485.2 ± 0.1 |

| 287.1 ± 0.1 | 385.4 ± 0.1 | 536.5 ± 0.1 |

| 416.1 ± 0.1 | 640.6 ± 0.1 |

Quantitative Analysis Applications

Beyond calibration, researchers utilize holmium perchlorate for:

- Laser tuning: As a dopant in solid-state lasers, its sharp emission lines enable precise wavelength selection [1] [6]

- Spectroscopic method validation: Interlaboratory studies employ holmium perchlorate to assess instrumental resolution ≤0.1 nm [4] [5]

- Xenon lamp characterization: The compound’s broad absorption spectrum aids in evaluating light source stability [6]

A 2025 study demonstrated that 40 wt.% solutions in 10% perchloric acid maintain spectral fidelity across 1,000 thermal cycles (20–55°C), confirming their robustness for field-deployable instruments [3].

Current Research Landscape and Academic Focus Areas

Nanotechnology Integration

Recent investigations focus on nanostructured holmium perchlorate composites:

- Mesoporous silica hybrids: Embedding Ho(ClO₄)₃ in SiO₂ matrices enhances photostability for prolonged calibration use [3]

- Quantum dot synthesis: Holmium perchlorate acts as a catalyst in CdSe quantum dot production, improving size distribution uniformity (PDI <0.1) [3]

Advanced Spectroscopic Techniques

Cutting-edge applications leverage holmium perchlorate’s unique optical properties:

- Hyperspectral imaging: Reference solutions enable sub-nanometer registration accuracy in biomedical imaging systems [5]

- Time-resolved spectroscopy: Picosecond transient absorption studies utilize holmium bands as temporal fiducial markers [4]

Environmental Monitoring Systems

Emerging research directions include:

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer